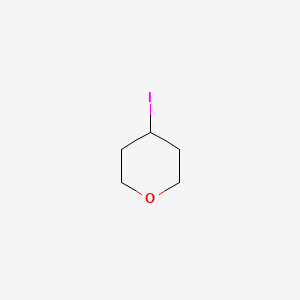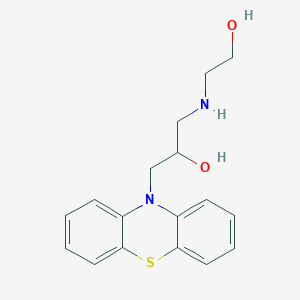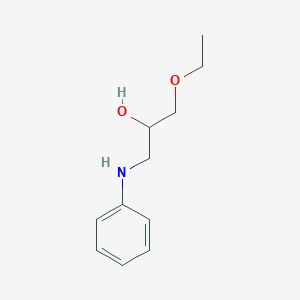
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide is an organic compound with a molecular formula of C10H15ClN2O It is characterized by the presence of a chloro group, a pyrazole ring, and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the reaction of the chlorinated pyrazole with propionamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways in biological systems.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrazole ring play crucial roles in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzamide
- 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-butyramide
- 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide
Uniqueness
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propionamide moiety differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10/h4-5H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKSTRHIJHTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389899 |
Source


|
| Record name | 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-85-8 |
Source


|
| Record name | 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)



![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)
